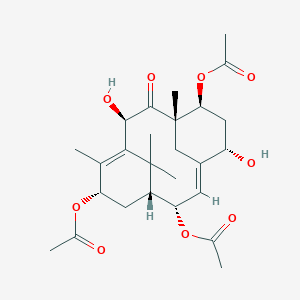
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one involves a strategic route based on literature precedents, incorporating steps such as cyclization, ammoniation, and bromination to achieve high yields. The optimized synthetic methodology has reported yields up to 64.8% (He Zheng-you, 2010).
Molecular Structure Analysis
A novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was synthesized and its crystal structure analyzed, revealing crystallization in the triclinic system with P-1 space group. The crystal packing was stabilized by various interactions, including hydrogen bonds and π-stacking interactions, illustrating the compound's intricate molecular structure (O. Ouerghi et al., 2021).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including bromination and interaction with rhodium catalysts, leading to the formation of bromonium ylides. These reactions are pivotal in the synthesis of highly functionalized quinoline derivatives, demonstrating the compound's versatility in organic synthesis (Jun He et al., 2016).
Applications De Recherche Scientifique
Anticancer Applications : This compound serves as a key intermediate for anti-cancer drugs that inhibit thymidylate synthase, an essential enzyme in DNA synthesis. It's used in the synthesis of Raltitrexed, a cancer drug, showing the importance of this compound in the development of cancer treatments (Cao Sheng-li, 2004); (He Zheng-you, 2010).
Antibacterial and Antifungal Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. This includes novel compounds like 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one and isoxazole derivatives containing 6,8-dibromo-3-[4-(5-substitutedphenyl-1,2-oxazol-3-yl)phenyl]-2-methylquinazolin-4-one (O. Ouerghi et al., 2021); (Komal R Savaliya, 2022).
Anti-Inflammatory and Analgesic Applications : 6-Bromoquinazolinone derivatives have demonstrated promising anti-inflammatory and analgesic properties, highlighting their potential in developing new pain relief and anti-inflammatory drugs (Ch. Rajveer et al., 2010).
Antiviral Activities : Some derivatives like 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid have shown distinct antiviral activity against viruses like Herpes simplex and vaccinia (P. Selvam et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
6-(bromomethyl)-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHALGNQKDVJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344789 | |
| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one | |
CAS RN |
112888-43-4 | |
| Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)